molecular formula C8H18O B147376 4-Octanol CAS No. 589-62-8

4-Octanol

Cat. No. B147376
CAS RN: 589-62-8
M. Wt: 130.23 g/mol
InChI Key: WOFPPJOZXUTRAU-UHFFFAOYSA-N
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Patent
US07364884B2

Procedure details

A further selective hydroxylation reaction was carried out with the sol-gel-embedded CYP BM-3 on the substrate n-octane. 79% of the precursor were hydroxylated. The regio isomers 2-octanol, 3-octanol and 4-octanol were obtained in a molar ratio of 1:2.1:1.6 (detected by gas chromatography).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].CC([OH:17])CCCCCC.CCC(O)CCCCC>>[CH3:1][CH2:2][CH2:3][CH:4]([OH:17])[CH2:5][CH2:6][CH2:7][CH3:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CCCCCC)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC(CCCCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A further selective hydroxylation reaction

Outcomes

Product
Name
Type
product
Smiles
CCCC(CCCC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.